(2,2-Dichlorocyclopropyl)methanethiol
Description
Historical Context of Cyclopropyl (B3062369) and Thiol Chemistry in Synthetic Endeavors
The journey into the chemistry of cyclopropanes began in the late 19th century. Although cyclopropane-containing natural products are numerous, the unique bonding and high ring strain of the cyclopropane (B1198618) ring have made it a fascinating subject of study and a valuable building block in organic synthesis. nih.govbohrium.comrsc.org The development of methods for the stereoselective synthesis of functionalized cyclopropanes has been a significant area of research. ku.edu
Parallel to this, the exploration of organosulfur chemistry has a rich history, with the discovery and characterization of various classes of sulfur-containing organic compounds dating back to the 19th century. tandfonline.comtandfonline.comresearchgate.net Thiols, in particular, have been recognized for their distinct properties and have become indispensable reagents and functional groups in a myriad of organic transformations. wikipedia.org
Significance of Dichlorocyclopropane Motifs in Complex Molecule Synthesis
The introduction of a dichlorocyclopropane motif into a molecule imparts a unique set of chemical properties. Gem-dihalocyclopropanes are versatile synthetic intermediates that can undergo a variety of transformations, including ring-opening reactions and rearrangements, to afford a diverse array of molecular architectures. lew.roacs.org The presence of the two chlorine atoms activates the cyclopropane ring towards nucleophilic attack and can influence the stereochemical outcome of reactions.
The synthesis of dichlorocyclopropanes is most commonly achieved through the addition of dichlorocarbene (B158193) to an alkene. masterorganicchemistry.com This reaction has been extensively studied and optimized, with various methods for the generation of dichlorocarbene being developed. The resulting dichlorocyclopropyl group can then be further manipulated, making it a valuable tool in the construction of complex molecules. researchgate.net
Role of Thiol Functionalities in Organic Transformations
The thiol group (-SH) is a highly versatile functional group in organic chemistry. Thiols are the sulfur analogs of alcohols and exhibit distinct reactivity. wikipedia.org They are more acidic than their alcohol counterparts and their conjugate bases, thiolates, are excellent nucleophiles. wikipedia.org This high nucleophilicity allows them to participate in a wide range of reactions, including nucleophilic substitution and addition reactions.
Furthermore, thiols can be readily oxidized to form disulfides, a reaction of great importance in biological systems, particularly in protein folding. The thiol group can also be involved in radical reactions and can coordinate to metal centers. This diverse reactivity makes thiol-containing compounds valuable intermediates and building blocks in organic synthesis. nih.gov
Overview of Research Trajectories for (2,2-Dichlorocyclopropyl)methanethiol and Related Structures
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research avenues. The combination of the reactive dichlorocyclopropane ring and the nucleophilic thiol group within the same molecule opens up possibilities for intramolecular reactions and unique rearrangement pathways.
Research in this area would likely focus on the synthesis of this and related compounds, followed by the exploration of their reactivity. This could include studying the interplay between the two functional groups, investigating the regioselectivity and stereoselectivity of their reactions, and exploring their potential as building blocks for the synthesis of more complex molecules. The development of synthetic methods for densely functionalized cyclopropanes is an active area of research, and compounds like this compound could serve as valuable probes in these investigations. ku.edu
Below is a data table summarizing some key properties of the constituent functional groups, which can provide an insight into the expected characteristics of this compound.
| Property | Dichlorocyclopropane Moiety | Methanethiol (B179389) Moiety |
| Typical Reactions | Ring-opening, Rearrangements, Nucleophilic Substitution | Nucleophilic Substitution, Oxidation to Disulfides, Radical Reactions |
| Reactivity | High due to ring strain and electron-withdrawing chlorine atoms | High nucleophilicity of the thiolate form |
| Synthetic Utility | Versatile intermediate for complex molecule synthesis | Building block for sulfur-containing compounds |
The following table presents a hypothetical reaction scheme that could be envisioned for the synthesis of this compound, based on general principles of organic synthesis.
| Reactant 1 | Reactant 2 | Reagents | Product |
| (2,2-Dichlorocyclopropyl)methyl bromide | Sodium hydrosulfide | Solvent (e.g., Ethanol) | This compound |
Structure
3D Structure
Properties
IUPAC Name |
(2,2-dichlorocyclopropyl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2S/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYPBJGFDNWPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,2 Dichlorocyclopropyl Methanethiol and Its Precursors
Synthesis of Gem-Dichlorocyclopropane Scaffolds
The formation of the 2,2-dichlorocyclopropane unit is a cornerstone of the synthetic route. This is most commonly achieved through the addition of dichlorocarbene (B158193) to an appropriate olefinic precursor.
Dichlorocarbene Addition Reactions to Olefinic Systems
The most prevalent method for constructing gem-dichlorocyclopropanes involves the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to a carbon-carbon double bond. phasetransfer.com Dichlorocarbene is a highly reactive intermediate that is typically generated in situ from chloroform. researchgate.net
A key precursor for the synthesis of (2,2-Dichlorocyclopropyl)methanethiol is (2,2-dichlorocyclopropyl)methanol. This can be synthesized via the dichlorocyclopropanation of allyl alcohol. The reaction involves the addition of dichlorocarbene, generated from chloroform and a strong base, to the double bond of allyl alcohol.
The generation of dichlorocarbene from chloroform and an aqueous solution of a strong base, such as sodium hydroxide, is greatly facilitated by the use of a phase-transfer catalyst (PTC). researchgate.net This technique is particularly valuable as it allows for the reaction between a water-insoluble organic substrate and a water-soluble reagent. phasetransfer.com The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA), transports the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate chloroform to generate the trichloromethyl anion (CCl₃⁻). This anion then undergoes alpha-elimination to furnish dichlorocarbene. researchgate.net
The interfacial mechanism is a widely accepted model for this process, wherein the deprotonation of chloroform occurs at the interface of the two phases. pearson.com The resulting CCl₃⁻ anion is then shuttled into the organic phase by the lipophilic cation of the PTC, where it eliminates a chloride ion to form dichlorocarbene, which then reacts with the olefin. pearson.com
Table 1: Common Phase-Transfer Catalysts for Dichlorocyclopropanation
| Catalyst Name | Abbreviation | Typical Reaction Conditions |
| Benzyltriethylammonium chloride | TEBA | Chloroform, 50% aq. NaOH |
| Tetrabutylammonium bromide | TBAB | Chloroform, 50% aq. NaOH |
| Methyltrioctylammonium chloride | Aliquat 336 | Chloroform, 50% aq. NaOH |
Achieving stereochemical control during dichlorocyclopropanation can be challenging. However, when the olefinic substrate contains a chiral center, particularly an allylic alcohol, diastereoselective cyclopropanation can be achieved. The hydroxyl group of the allylic alcohol can direct the approach of the carbene, leading to the preferential formation of one diastereomer. unl.pt For instance, the dichlorocyclopropanation of chiral allylic alcohols has been shown to proceed with a degree of stereocontrol, influenced by the existing stereocenter. unl.ptnih.gov
While enantioselective dichlorocyclopropanation is a more complex challenge, the use of chiral phase-transfer catalysts has been explored to induce enantioselectivity in the formation of dichlorocyclopropanes. nih.gov
Alternative Routes to Dichlorocyclopropyl Moieties
While dichlorocarbene addition to alkenes is the most common method, other strategies can be employed to generate gem-dichlorocyclopropane structures. One such method involves the reaction of organometallic reagents with a source of dichlorocarbene. Additionally, intramolecular reactions, such as the Wurtz reaction of 1,1,3-trihalopropanes, can in principle lead to the formation of a cyclopropane (B1198618) ring, though this is less common for dichlorocyclopropanes. researchgate.net
Introduction of the Thiol Functionality
Once the (2,2-dichlorocyclopropyl)methyl scaffold is established, typically in the form of an alcohol or a halide, the thiol group can be introduced.
Strategies for Carbon-Sulfur Bond Formation
The most direct route to this compound involves the nucleophilic substitution of a suitable leaving group on the methyl substituent of the dichlorocyclopropane ring with a sulfur nucleophile.
A common precursor for this transformation is (2,2-dichlorocyclopropyl)methyl halide, which can be synthesized from (2,2-dichlorocyclopropyl)methanol. The conversion of the alcohol to the corresponding chloride or bromide can be achieved using standard halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
With the (2,2-dichlorocyclopropyl)methyl halide in hand, the thiol can be prepared via an Sₙ2 reaction. Two primary methods are widely employed for this purpose:
Reaction with Sodium Hydrosulfide (NaSH): This is a straightforward method where the alkyl halide is treated with sodium hydrosulfide to form the thiol. libretexts.orgchemistrysteps.com To prevent the formation of the corresponding sulfide by-product from a second substitution, an excess of sodium hydrosulfide is often used. chemistrysteps.com
Reaction with Thiourea: This two-step method provides a cleaner route to the thiol. The alkyl halide first reacts with thiourea to form an intermediate alkylisothiouronium salt. This salt is then hydrolyzed with an aqueous base to yield the desired thiol. pearson.comjove.comlibretexts.org
Table 2: Reagents for the Synthesis of Thiols from Alkyl Halides
| Reagent | Intermediate | Final Product | Notes |
| Sodium Hydrosulfide (NaSH) | Thiolate | Thiol | Excess NaSH is used to minimize sulfide formation. chemistrysteps.com |
| Thiourea ((NH₂)₂C=S) | Alkylisothiouronium salt | Thiol | Hydrolysis of the intermediate is required. pearson.comjove.com |
Stereoselective Installation of the Methanethiol (B179389) Group
The stereoselective synthesis of this compound hinges on the controlled introduction of the methanethiol group at the methylene (B1212753) bridge of the dichlorocyclopropane ring. While direct stereoselective thiol-functionalization of the cyclopropane ring is challenging, a common strategy involves the conversion of a precursor alcohol, (2,2-Dichlorocyclopropyl)methanol, which can be synthesized with a defined stereochemistry.
A plausible and widely utilized method for installing a thiol group with inversion of stereochemistry is through a nucleophilic substitution reaction, specifically an S\textsubscript{N}2 reaction. This process typically involves two steps:
Activation of the Hydroxyl Group: The hydroxyl group of a stereochemically enriched (2,2-Dichlorocyclopropyl)methanol is first converted into a good leaving group. Common methods include tosylation or conversion to an alkyl halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate.
Nucleophilic Substitution: The resulting tosylate or halide then undergoes nucleophilic attack by a sulfur nucleophile. To introduce the methanethiol group, sodium thiomethoxide (NaSMe) is a suitable reagent. The S\textsubscript{N}2 mechanism dictates that the nucleophile attacks from the backside of the carbon-leaving group bond, resulting in a complete inversion of the stereocenter.
The stereochemical outcome of this sequence is predictable and allows for the synthesis of a specific enantiomer of this compound, provided a stereochemically pure precursor alcohol is used.
| Step | Reagent | Purpose | Stereochemical Outcome |
| 1. Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Conversion of -OH to a good leaving group (-OTs) | Retention of configuration |
| 2. Substitution | Sodium thiomethoxide (NaSMe) | Introduction of the -SMe group | Inversion of configuration |
Convergent and Divergent Synthetic Pathways to this compound
Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound and related analogs.
Convergent Synthesis:
A convergent approach involves the synthesis of key fragments of the molecule separately, which are then combined in the later stages of the synthesis. For this compound, a convergent strategy could involve the preparation of a dichlorocyclopropane-containing electrophile and a sulfur-containing nucleophile.
Fragment A (Electrophile): Synthesis of (2,2-dichlorocyclopropyl)methyl bromide from the corresponding alcohol, (2,2-Dichlorocyclopropyl)methanol, via reaction with a brominating agent like phosphorus tribromide (PBr₃).
Fragment B (Nucleophile): Generation of the thiomethoxide anion from methanethiol and a suitable base.
Divergent Synthesis:
A divergent strategy begins with a common intermediate that can be converted into a variety of different target molecules. In this context, (2,2-Dichlorocyclopropyl)methanol serves as an excellent divergent precursor.
From this central precursor, a range of derivatives can be synthesized:
Synthesis of this compound: As described previously, by converting the alcohol to a good leaving group and subsequent reaction with a thiolating agent.
Synthesis of other Thioethers: By reacting the activated alcohol with different thiolates (e.g., sodium thioethoxide, sodium thiophenoxide), a library of related thioethers can be generated.
Synthesis of other Functional Groups: The activated alcohol can also be reacted with other nucleophiles (e.g., azides, cyanides, amines) to produce a diverse set of functionalized dichlorocyclopropane derivatives.
This divergent approach is particularly useful for structure-activity relationship (SAR) studies in drug discovery, where the rapid generation of analogs is crucial.
| Strategy | Description | Key Advantage |
| Convergent | Separate synthesis of key fragments followed by coupling. | Potentially higher overall yields and modularity. |
| Divergent | Synthesis of a variety of compounds from a common intermediate. | Efficient for generating libraries of related compounds. |
Green Chemistry Approaches in the Synthesis of Dichlorocyclopropyl Thiols
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several of these principles can be applied to the synthesis of this compound and its precursors.
The synthesis of the dichlorocyclopropane ring itself can be made greener. Traditional methods for dichlorocyclopropanation often involve the use of chloroform and a strong base, which can generate hazardous byproducts. Greener alternatives are being explored, such as the use of phase-transfer catalysis, which can improve reaction efficiency and reduce the amount of solvent needed.
In the subsequent functional group manipulations, several green chemistry considerations can be made:
Atom Economy: The choice of reagents can significantly impact the atom economy of a reaction. For instance, the conversion of the alcohol to a halide using thionyl chloride (SOCl₂) is more atom-economical than using phosphorus tribromide (PBr₃), as the byproducts (SO₂ and HCl) are volatile gases, simplifying purification.
Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives. For the nucleophilic substitution step, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often used. Research into the use of more benign solvents, such as ionic liquids or even water (if substrate solubility allows), is an active area of green chemistry.
Catalysis: The use of catalytic methods is a cornerstone of green chemistry. While the installation of the thiol group is typically a stoichiometric reaction, the development of catalytic methods for the direct C-H functionalization of the cyclopropane ring with a thiolating agent would represent a significant green advancement, though this remains a formidable synthetic challenge.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing synthetic routes to minimize waste. |
| Atom Economy | Choosing reagents that maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |
| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
Reaction Chemistry and Mechanistic Investigations of 2,2 Dichlorocyclopropyl Methanethiol
Reactivity of the Dichlorocyclopropyl Ring System
The reactivity of the dichlorocyclopropyl ring is a consequence of its strained three-membered structure and the geminal dichloro substitution. The "push-pull" effect of vicinal charge-stabilizing groups can polarize the C-C bonds, facilitating ring-opening reactions under mild conditions with various nucleophiles and electrophiles mdpi.com. The inherent ring strain and the interesting bonding characteristics of the cyclopropane (B1198618) subunit have made it a subject of significant interest within the physical organic chemistry community nih.gov.
Ring-opening reactions and rearrangements are characteristic transformations for cyclopropane derivatives, driven by the release of inherent ring strain. For dichlorocyclopropanes, these reactions can be initiated by thermal, catalytic, or chemical means.
While the outline places this topic under ring-opening reactions, the Michael-Initiated Ring-Closure (MIRC) is a prominent and efficient method for the synthesis of substituted cyclopropanes rather than a reaction of the cyclopropane ring itself nih.govrsc.orgresearchgate.net. The mechanism is a tandem process that begins with a Michael-type conjugate addition of a nucleophile (the Michael donor) to an activated alkene (the Michael acceptor) youtube.com. This is followed by an intramolecular cyclization via nucleophilic substitution, which forms the three-membered ring nih.gov. This versatile, transition-metal-free method is effective for constructing a wide array of functionalized cyclopropane derivatives from readily available substrates under mild conditions nih.gov.
The general MIRC mechanism proceeds as follows:
Michael Addition : A carbanion, typically generated from a compound with an active methylene (B1212753) group, attacks an electron-deficient alkene (e.g., an α,β-unsaturated carbonyl or nitrile).
Intramolecular Cyclization : The resulting intermediate contains both a nucleophilic center and a leaving group, allowing for an intramolecular SN2 reaction that closes the ring and expels the leaving group.
This process has become a valuable strategy for generating cyclopropane rings with a high degree of stereocontrol, particularly in enantioselective synthesis rsc.orgresearchgate.net.
High temperatures can induce isomerization in dichlorocyclopropanes, leading to the formation of more stable olefinic products. This pyrolysis is a useful synthetic route to various dichloroalkenes rsc.org. For example, the thermal isomerization of 1,1-dichlorocyclopropane at temperatures between 500–670°C yields 2,3-dichloropropene in high yield rsc.org. The proposed mechanism involves a unimolecular, concerted process featuring chlorine atom migration and simultaneous ring opening rsc.org.
The introduction of catalysts can significantly lower the required temperature and improve selectivity. Heterogeneous zeolite catalysts have been employed for the isomerization of vinyl-gem-dichlorocyclopropanes into gem-dichlorocyclopentenes. For instance, using a SAPO-34 zeolite catalyst at 230°C, the isomerization can proceed with yields of 90% or higher researchgate.net.
| Reactant | Conditions | Major Product(s) | Yield |
|---|---|---|---|
| 1,1-Dichlorocyclopropane | Pyrolysis, 500–670°C | 2,3-Dichloropropene | High |
| 1,1-Dichloro-2-methylcyclopropane | Pyrolysis | 2,3-Dichlorobut-1-ene and 1,2-Dichlorobut-2-ene | N/A |
| Vinyl-gem-dichlorocyclopropanes | Thermal, 400-500°C | gem-Dichlorocyclopentenes | 25-30% |
| Vinyl-gem-dichlorocyclopropanes | Zeolite SAPO-34, 230°C, 1.5 h | gem-Dichlorocyclopentenes | ≥ 90% |
The transformation of cyclopropane rings can proceed through either radical or ionic intermediates, depending on the reaction conditions and the nature of the substituents. The cleavage of the strained C-C bonds can be initiated to form these reactive species. For instance, the activation of cyclopropyl (B3062369) ketones can involve pathways that rule out simple oxidative addition or radical rearrangements in favor of a concerted, asynchronous ring-opening transition state to form an organometallic intermediate chemrxiv.org. In the context of (2,2-Dichlorocyclopropyl)methanethiol, the presence of the sulfur atom and the dichlorinated carbon could influence the preferred pathway, potentially stabilizing radical or cationic intermediates under specific conditions.
The electronic character of the dichlorocyclopropyl ring system makes it susceptible to attack by both nucleophiles and electrophiles.
Nucleophilic Attack : The two electron-withdrawing chlorine atoms render the cyclopropane ring electron-deficient, or electrophilic. This polarization activates the ring for attack by nucleophiles. The reaction is analogous to the nucleophilic opening of strained epoxide rings, where a nucleophile attacks one of the carbon atoms of the ring, leading to C-C bond cleavage in an SN2-type fashion masterorganicchemistry.com. This process is driven by the release of ring strain. For donor-acceptor cyclopropanes, the high polarization of the C-C bond allows for ring rupture under mild conditions mdpi.com. A strong nucleophile would preferentially attack one of the carbons adjacent to the CCl₂ group, breaking the bond between them and forming a ring-opened adduct youtube.com.
Electrophilic Attack : While less common for such an electron-poor system, the cyclopropane ring possesses π-character and can, in principle, act as a nucleophile to attack a strong electrophile masterorganicchemistry.comlibretexts.org. This reaction is a form of electrophilic substitution or addition. The mechanism involves the attack of the cyclopropane's C-C bonding electrons on the electrophile, forming a carbocation intermediate masterorganicchemistry.comlibretexts.org. This intermediate can then be trapped by a nucleophile or undergo rearrangement. However, due to the deactivating effect of the gem-dichloro group, a very powerful electrophile would be required to initiate such a reaction libretexts.org.
Substitution of the chlorine atoms on the dichlorocyclopropyl moiety represents a potential, albeit challenging, transformation. Direct SN1 or SN2 displacement of the chlorides is generally disfavored on such a strained ring system. A more plausible pathway is analogous to nucleophilic aromatic substitution (SNAr), which occurs on electron-poor aromatic rings masterorganicchemistry.comyoutube.commsu.edu.
In such a mechanism, a strong nucleophile would attack the carbon atom bearing the chlorine atoms youtube.com. This is not a concerted displacement but rather an addition-elimination process. The presence of strong electron-withdrawing groups—in this case, the second chlorine and the strained ring structure—is crucial for stabilizing the negatively charged intermediate (a carbanion) that is formed masterorganicchemistry.comyoutube.com. The subsequent elimination of a chloride ion would complete the substitution. This reaction is accelerated by electron-withdrawing groups that can stabilize the anionic intermediate through resonance or induction masterorganicchemistry.com.
Despite a comprehensive search for scientific literature, no specific information was found regarding the reaction chemistry of the compound This compound . The requested article, which was to be structured around a detailed outline of this compound's reactivity, cannot be generated due to the absence of research data on its specific involvement in the outlined chemical transformations.
The search yielded general information on related reactions such as thiol-ene additions, oxidative transformations of thiols, and various coupling reactions. For instance, the synthesis of analogous compounds, 2,2-dichlorocyclopropylmethyl sulfides, has been reported through the reaction of 1,1-dichloro-2-chloromethylcyclopropane with thiolates. However, the specific reactivity of the methanethiol (B179389) group in "this compound," including its participation in pericyclic reactions, specific oxidative transformations, and coupling or cross-coupling reactions, remains undocumented in the available literature.
Without experimental data or theoretical studies on "this compound," any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The creation of data tables and the reporting of detailed research findings are therefore not possible.
Ring-Opening Reactions and Rearrangements
Detailed Mechanistic Elucidation of Key Transformations of this compound
The reaction chemistry of this compound is governed by the interplay of the strained dichlorocyclopropyl ring and the nucleophilic sulfur atom. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, a detailed elucidation of its key transformations can be constructed based on well-established principles of organic chemistry and extensive research on analogous systems. The primary reactive pathways anticipated for this compound include nucleophilic substitution reactions, potentially influenced by the sulfur atom, and ring-opening or rearrangement of the dichlorocyclopropylcarbinyl system, particularly under solvolytic conditions or in the presence of Lewis acids.
Neighboring Group Participation by the Thioether Moiety
A significant mechanistic feature in the reactions of this compound is the potential for neighboring group participation (NGP) by the sulfur atom. The lone pairs of electrons on the sulfur can act as an internal nucleophile, influencing the rate and stereochemistry of substitution reactions at the adjacent methylene carbon. This phenomenon, also known as anchimeric assistance, is well-documented for sulfur mustards and other β-thioalkyl halides, which show markedly enhanced reaction rates compared to their analogues lacking the heteroatom. wikipedia.org
In a substitution reaction, the sulfur atom can attack the electrophilic carbon center, displacing a leaving group (if one were present on the methylene group) to form a strained, three-membered cyclic sulfonium ion intermediate (a thiiranium ion). This intramolecular process is often kinetically favored over intermolecular attack by an external nucleophile. The subsequent attack of an external nucleophile on this intermediate would then proceed with a net retention of configuration.
While this compound itself does not have a leaving group on the methyl carbon, this concept becomes highly relevant if the thiol is converted to a derivative with a good leaving group, such as a tosylate. The rate of solvolysis of such a derivative would be expected to be significantly accelerated by the participation of the sulfur atom.
Table 1: Hypothetical Relative Solvolysis Rates Illustrating Neighboring Group Participation
| Compound | Relative Rate of Solvolysis (k_rel) | Proposed Intermediate |
| (2,2-Dichlorocyclopropyl)methyl tosylate | 1 | Primary carbocation |
| This compound derivative (e.g., tosylate) | >> 1 | Thiiranium ion |
| Neopentyl tosylate | ~10⁻⁵ | Primary carbocation (sterically hindered) |
This table is illustrative and based on established principles of neighboring group participation. Actual rate enhancements would require experimental determination.
The mechanism would proceed as follows:
Formation of the Thiiranium Ion: The sulfur atom attacks the carbon bearing the leaving group (LG) in an intramolecular SN2 fashion.
Nucleophilic Attack: An external nucleophile (Nu-) attacks one of the carbons of the thiiranium ion. In this symmetrical intermediate, attack at either carbon would yield the same product.
This pathway avoids the formation of a high-energy primary carbocation and proceeds through a stabilized cyclic intermediate.
Ring-Opening and Rearrangement Mechanisms
The highly strained and electron-deficient 2,2-dichlorocyclopropyl ring is prone to ring-opening reactions, especially under conditions that favor carbocation formation. Solvolysis of a (2,2-dichlorocyclopropyl)methyl derivative, or treatment of the parent thiol with a Lewis acid, could initiate such transformations.
Cationic Rearrangements:
Upon formation of a carbocation at the methylene carbon, the adjacent cyclopropane ring can undergo rearrangement. The C-C bonds of the cyclopropane have significant p-character and can participate in stabilizing the positive charge, leading to a non-classical bicyclobutonium-like cation. This intermediate can then be attacked by a nucleophile at different positions, leading to a mixture of products.
A plausible mechanistic pathway for the acid-catalyzed rearrangement could involve the following steps:
Protonation/Lewis Acid Coordination: The sulfur atom is protonated or coordinates to a Lewis acid, making the C-S bond weaker and facilitating its cleavage to form a primary carbocation.
Formation of a Bicyclobutonium-like Intermediate: The strained cyclopropyl ring rearranges to delocalize the positive charge.
Nucleophilic Capture: A nucleophile attacks the intermediate, leading to ring-opened or rearranged products.
The regioselectivity of the nucleophilic attack on the bicyclobutonium-like intermediate would be influenced by both steric and electronic factors.
Table 2: Potential Products from Cationic Rearrangement of the (2,2-Dichlorocyclopropyl)methyl Cation
| Product Type | Structure | Mechanistic Origin |
| unrearranged | Direct capture of the primary carbocation (likely minor) | |
| Ring-opened (homoallylic) | Attack at the vinyl position of the opened cyclopropyl cation | |
| Rearranged (cyclobutyl) | Attack at the cyclobutyl position of the rearranged cation |
The distribution of these products would be highly dependent on the reaction conditions and the nucleophile.
Reductive Ring-Opening:
Under radical conditions, for example, using a radical initiator, the cyclopropane ring can also undergo opening. This would likely proceed via a radical intermediate, which could then be trapped by a hydrogen atom donor or undergo further reactions.
Nucleophilic Substitution at the Cyclopropyl Ring
Direct nucleophilic substitution of the chlorine atoms on the cyclopropane ring is also a possible transformation. Reactions of gem-dichlorocyclopropanes with nucleophiles like phenoxides have been reported. These reactions can sometimes lead to substitution products and in other cases to ring-cleavage products, depending on the substrate and the nucleophile.
The mechanism for such a substitution is likely to be complex and may not follow a simple SN1 or SN2 pathway due to the steric hindrance and the unique electronic nature of the gem-dichlorocyclopropane moiety. An elimination-addition mechanism involving a cyclopropene intermediate could be a possibility under strongly basic conditions.
Applications of 2,2 Dichlorocyclopropyl Methanethiol in Complex Organic Synthesis
Building Block for Heterocyclic Systems
The presence of a sulfur nucleophile and a reactive cyclopropane (B1198618) ring suggests that (2,2-Dichlorocyclopropyl)methanethiol could be a valuable precursor for the synthesis of various sulfur-containing heterocyclic systems. The thiol group can participate in cyclization reactions, while the dichlorocyclopropane ring can undergo ring-opening or rearrangement to form larger ring systems or introduce specific functionalities.
For instance, the methanethiol (B179389) group could be employed in well-established synthetic routes to thiophenes and thiazoles. Thiophenes are often synthesized through reactions involving a sulfur source and a C4 hydrocarbon backbone. While traditional methods like the Paal-Knorr synthesis utilize 1,4-dicarbonyl compounds, the reactivity of the dichlorocyclopropane ring in this compound could be harnessed to generate a suitable precursor for thiophene (B33073) ring formation.
Similarly, the synthesis of thiazole (B1198619) rings often involves the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis) or other related methods. The methanethiol group of the title compound could be derivatized to a thioamide, and subsequent intramolecular or intermolecular reactions involving the dichlorocyclopropane moiety could lead to the formation of novel thiazole derivatives. The reactivity of the gem-dichloro group could be exploited to introduce substituents onto the heterocyclic core, offering a pathway to a diverse library of compounds.
| Heterocycle | Potential Synthetic Strategy | Key Reaction Type |
| Thiophene | Ring-opening of the dichlorocyclopropane followed by cyclization with a suitable C1 synthon. | Ring-opening/Cyclization |
| Thiazole | Conversion of the methanethiol to a thioamide, followed by intramolecular cyclization involving the cyclopropane ring. | Cyclocondensation |
| Thianes | Nucleophilic attack of the thiol on an internal electrophile generated from the cyclopropane ring. | Intramolecular Cyclization |
Precursor for Stereodefined Compounds
The rigid cyclopropane scaffold of this compound provides a platform for the synthesis of stereodefined molecules. The controlled manipulation of the cyclopropane ring and its substituents can lead to the generation of chiral centers with high diastereoselectivity and enantioselectivity.
The synthesis of stereochemically rich molecules often relies on asymmetric catalysis. While direct asymmetric transformations of this compound are not reported, its functional groups offer handles for such reactions. For example, the thiol group could be used to direct a metal-catalyzed reaction, or the cyclopropane ring could be a substrate in an enantioselective ring-opening or modification reaction.
Literature on other cyclopropane-containing molecules demonstrates the feasibility of such transformations. For instance, asymmetric cyclopropanation reactions are well-established methods for creating chiral cyclopropanes. Although this compound is already cyclopropanated, further functionalization of the ring or reactions at the chlorine atoms could be performed stereoselectively. Moreover, enantioselective ring-opening reactions of cyclopropanes are known to produce chiral acyclic molecules.
| Transformation | Potential Approach | Expected Outcome |
| Diastereoselective Reduction | Catalytic hydrogenation of a double bond introduced adjacent to the cyclopropane ring. | Diastereomerically enriched product. |
| Enantioselective Substitution | Asymmetric substitution of one of the chlorine atoms. | Enantioenriched product. |
| Enantioselective Ring-Opening | Lewis acid-catalyzed ring-opening with a chiral ligand. | Chiral acyclic product. |
A promising, albeit speculative, application of this compound lies in the synthesis of chiral alkynyl cyclopropanes. Recent advances in enantioconvergent radical cross-coupling reactions have enabled the synthesis of such compounds from racemic cyclopropyl (B3062369) halides. rsc.org In this methodology, a transition metal catalyst converts a racemic mixture of alkyl halides into a prochiral radical, which then couples with a nucleophile in an enantioselective manner.
Theoretically, the gem-dichloro functionality of this compound could be selectively reduced to a monochloro derivative. This resulting racemic (2-chlorocyclopropyl)methanethiol could then potentially serve as a substrate in a copper-catalyzed enantioconvergent radical cross-coupling reaction with a terminal alkyne. rsc.org This would generate a chiral alkynyl cyclopropyl methanethiol, a valuable building block for further synthetic elaborations. The thiol group might require protection during this sequence.
Proposed Synthetic Sequence:
Selective Monodechlorination: this compound → Racemic (2-Chlorocyclopropyl)methanethiol
Thiol Protection: Racemic (2-Chlorocyclopropyl)methanethiol → Protected Racemic (2-Chlorocyclopropyl)methanethiol
Enantioconvergent Radical Cross-Coupling: Protected Racemic (2-Chlorocyclopropyl)methanethiol + Terminal Alkyne → Protected Chiral Alkynyl Cyclopropyl Methanethiol
Deprotection: Protected Chiral Alkynyl Cyclopropyl Methanethiol → Chiral Alkynyl Cyclopropyl Methanethiol
Role in the Synthesis of Natural Products and Bioactive Molecules (as a synthetic intermediate/building block, not related to biological activity in humans)
The cyclopropane ring is a recurring motif in a variety of natural products and bioactive molecules, often imparting unique conformational constraints and metabolic stability. rsc.org Similarly, sulfur-containing compounds exhibit a wide range of biological activities. The combination of these two features in this compound makes it an intriguing, though currently unexploited, building block for the synthesis of novel analogs of natural products or new bioactive scaffolds.
The gem-dichlorocyclopropane unit, in particular, has been utilized as a versatile synthetic intermediate. researchgate.netacs.org It can undergo ring-opening reactions to form allylic cations, which can then be trapped by nucleophiles to construct more complex carbon skeletons. acs.org The methanethiol group in the title compound could act as an internal nucleophile in such a process, leading to the formation of sulfur-containing cyclic or spirocyclic systems.
Furthermore, the thiol group can be readily functionalized, allowing for the introduction of this cyclopropane-containing fragment into larger molecules through ester, amide, or thioether linkages. This approach could be used to synthesize novel derivatives of known bioactive compounds, potentially leading to improved pharmacological properties.
| Bioactive Moiety | Potential Contribution of this compound |
| Cyclopropane-containing Peptidomimetics | Introduction of a conformationally restricted, metabolically stable cyclopropyl group. rsc.org |
| Thio-sugar Analogs | The thiol group could be used to form a thioglycosidic bond, with the cyclopropane acting as a novel aglycone. |
| Fused-ring Alkaloids | Ring-opening/cyclization cascades could lead to the formation of complex, polycyclic structures. |
Contributions to Material Science and Polymer Chemistry (as a monomer or modifying agent)
While no specific applications of this compound in material science or polymer chemistry have been reported, the reactivity of its functional groups suggests several potential roles.
The thiol group is extensively used in polymer chemistry, particularly in "click" reactions like thiol-ene and thiol-yne polymerizations. These reactions are highly efficient and proceed under mild conditions, making them ideal for the synthesis of well-defined polymers and for the modification of existing polymer backbones. This compound could potentially serve as a chain-transfer agent in radical polymerizations or as a monomer in step-growth polymerizations.
The gem-dichlorocyclopropane moiety could also impart unique properties to polymers. It has been demonstrated that gem-dihalocyclopropanes can act as mechanophores, which are chemical units that respond to mechanical stress. bohrium.comnih.govrsc.org When incorporated into a polymer chain, the cyclopropane ring can undergo a ring-opening reaction upon the application of force, leading to a change in the polymer's structure and properties. bohrium.comnih.govrsc.org This could be exploited in the design of stress-responsive or self-healing materials.
Potential Applications in Polymer Science:
Monomer in Thiol-Ene Polymerization: The methanethiol group could react with a diene or polyene monomer to form a cross-linked polymer network.
Polymer Modification: The thiol group could be used to functionalize existing polymers through nucleophilic substitution or addition reactions. rsc.org
Mechanophore-containing Polymers: Incorporation of the gem-dichlorocyclopropane unit into a polymer backbone could lead to materials that change their properties in response to mechanical stress. bohrium.comnih.govrsc.org
| Polymer Application | Role of this compound | Potential Property |
| Cross-linked Networks | Monomer in thiol-ene polymerization. | Enhanced thermal and mechanical stability. |
| Functional Polymers | Modifying agent for existing polymers. | Introduction of reactive handles for further functionalization. |
| Smart Materials | Incorporation as a mechanophore. | Stress-sensing or self-healing capabilities. |
Integration into Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from multiple starting materials. The bifunctional nature of this compound makes it an attractive candidate for participation in such reactions.
The thiol group can act as a nucleophile to initiate a cascade sequence, while the gem-dichlorocyclopropane ring can undergo a subsequent ring-opening or rearrangement. For example, a Michael addition of the thiol to an α,β-unsaturated carbonyl compound could be followed by an intramolecular reaction involving the cyclopropane ring.
In the context of MCRs, this compound could potentially act as one of the components in, for example, a Passerini or Ugi-type reaction after suitable functional group manipulation. The resulting product would contain the dichlorocyclopropyl moiety, which could then be used for further transformations. The participation of thiols in multicomponent reactions is well-documented, often leading to the synthesis of diverse heterocyclic structures. researchgate.net
Hypothetical Cascade Reaction:
Michael Addition: The thiol group of this compound adds to an electron-deficient alkene.
Intramolecular Cyclization: An enolate formed after the Michael addition attacks the cyclopropane ring, leading to a ring-opened or cyclized product.
This approach could provide rapid access to complex molecular architectures that would otherwise require lengthy, multi-step syntheses.
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. numberanalytics.comresearchgate.net For a molecule like (2,2-Dichlorocyclopropyl)methanethiol, with its distinct proton and carbon environments, advanced NMR methods are particularly insightful.
One-dimensional (1D) NMR spectra provide fundamental data on chemical shifts and coupling constants, but complex molecules often exhibit signal overlap that complicates interpretation. ipb.pt Two-dimensional (2D) NMR experiments resolve these ambiguities by spreading the information across two frequency axes, revealing correlations between different nuclei. numberanalytics.com
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. numberanalytics.com For this compound, a COSY spectrum would be expected to show a cross-peak connecting the methine proton (CH) of the cyclopropyl (B3062369) ring to the two diastereotopic methylene (B1212753) protons (CH2) of the same ring. Another crucial correlation would be observed between the methylene protons of the CH2S group and the methine proton of the cyclopropyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atoms to which they are attached. researchgate.net This is invaluable for assigning carbon resonances, which are often less resolved in 1D 13C NMR spectra. ipb.pt The HSQC spectrum of the target molecule would show distinct correlation peaks for the CH-CH2 pair of the cyclopropyl ring, the CCl2 carbon (which has no attached protons and would be absent), and the CH2-S group. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. ipb.pt This technique is critical for piecing together the molecular skeleton. For this compound, HMBC would reveal correlations between the methylene protons of the CH2S group and the carbons of the cyclopropyl ring, confirming the connectivity between the methanethiol (B179389) moiety and the dichlorocyclopropyl group. researchgate.net
Table 1: Predicted 2D-NMR Correlations for this compound
| Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Experiment | Information Gained |
| Cyclopropyl CH | Cyclopropyl CH₂ | COSY | Vicinal coupling within the ring |
| Cyclopropyl CH | CH₂S | COSY | Vicinal coupling between ring and side chain |
| Cyclopropyl CH | Cyclopropyl C (CH) | HSQC | Direct C-H bond |
| Cyclopropyl CH₂ | Cyclopropyl C (CH₂) | HSQC | Direct C-H bond |
| CH₂S | C (CH₂S) | HSQC | Direct C-H bond |
| CH₂S | Cyclopropyl C (CH), C (CH₂) | HMBC | 2- and 3-bond connectivity |
| SH | C (CH₂S) | HMBC | 2-bond connectivity |
Dynamic NMR for Conformational and Fluxional Studies
Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, allowing for the determination of energy barriers for conformational changes. unibas.it Molecules like this compound can exhibit fluxional behavior, such as rotation around single bonds.
At low temperatures, rotation around the C-C bond connecting the cyclopropyl ring and the methanethiol group may be slow enough on the NMR timescale to allow for the observation of distinct conformers (rotamers). unibas.it As the temperature is increased, the rate of rotation increases. This would be observed in the NMR spectrum as a broadening of the signals corresponding to the affected nuclei, followed by their coalescence into time-averaged signals at higher temperatures. unibas.it By analyzing the spectral changes as a function of temperature (lineshape analysis), the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the molecule's conformational flexibility. unibas.itrsc.org
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound, with a molecular formula of C4H6Cl2S, HRMS is essential for confirmation. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, providing further definitive evidence for the compound's identity.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Isotope Composition | Calculated Exact Mass |
| C₄H₆Cl₂S | ¹²C₄¹H₆³⁵Cl₂³²S | 155.9594 |
| C₄H₆Cl₂S | ¹²C₄¹H₆³⁵Cl³⁷Cl³²S | 157.9565 |
| C₄H₆Cl₂S | ¹²C₄¹H₆³⁷Cl₂³²S | 159.9535 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. nih.govsfrbm.org The resulting fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecular structure. researchgate.net For this compound, the fragmentation pathways would likely be initiated by common cleavage mechanisms for thiols and halogenated compounds.
A plausible fragmentation pathway would involve:
Alpha-cleavage: The bond between the cyclopropyl ring and the CH₂S group is a likely point of cleavage, leading to the formation of a stable cyclopropyl cation or a CH₂SH radical.
Loss of HCl: Elimination of a hydrogen and a chlorine atom is a common fragmentation route for chlorinated compounds.
Ring Opening/Cleavage: The strained cyclopropyl ring can undergo cleavage, leading to the loss of small neutral molecules like ethene.
Loss of SH radical: Cleavage of the C-S bond can lead to the loss of a sulfhydryl radical.
Analyzing these fragmentation pathways helps confirm the connectivity of the molecule and distinguish it from potential isomers. youtube.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. ekb.eg IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. ekb.eg
For this compound, key vibrational modes would include:
S-H Stretch: A weak to medium intensity band is expected in the IR spectrum around 2550-2600 cm⁻¹. researchgate.netnih.gov This is a highly characteristic peak for thiols.
C-H Stretch: Vibrations from the C-H bonds of the cyclopropyl ring and the methylene group would appear in the 2850-3100 cm⁻¹ region. researchgate.net
C-Cl Stretch: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹. mdpi.com The presence of two chlorine atoms on the same carbon (geminal dichloride) would influence the exact position and intensity of these bands.
C-S Stretch: A weak band for the C-S stretch is typically observed in the 600-700 cm⁻¹ range.
These techniques are also valuable for monitoring reaction progress. For instance, in a reaction designed to synthesize this compound, one could monitor the disappearance of reactant-specific peaks and the simultaneous appearance of the characteristic S-H and C-Cl stretching bands of the product in the IR or Raman spectrum. mdpi.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| S-H | Stretch | 2550 - 2600 | IR, Raman |
| C-H (cyclopropyl) | Stretch | ~3100 - 3000 | IR, Raman |
| C-H (methylene) | Stretch | ~3000 - 2850 | IR, Raman |
| C-Cl | Stretch | ~800 - 600 | IR, Raman |
| C-S | Stretch | ~700 - 600 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself has not been reported in publicly available literature, the technique is invaluable for the structural elucidation of its stable, crystalline derivatives. The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern to map electron density and, consequently, atomic positions.
The primary challenge in the crystallographic analysis of this compound would be obtaining a suitable single crystal, as it is likely a volatile liquid at room temperature. Therefore, derivatization to a solid, crystalline material is a common and necessary strategy. For instance, the thiol group could be reacted with a suitable reagent to form a solid thioether, disulfide, or a metal-thiolate complex.
Once a suitable crystal is obtained, the analysis would provide key structural parameters. For a derivative of this compound, crystallographic data would unequivocally confirm the presence and geometry of the dichlorocyclopropane ring. Key parameters that would be determined include bond lengths (e.g., C-C, C-Cl, C-S), bond angles, and torsion angles, which would reveal the conformation of the molecule in the solid state. For example, the analysis of a hypothetical crystalline derivative could yield the data presented in Table 1.
Table 1: Hypothetical X-ray Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.456 |
| R-factor | 0.045 |
This table is illustrative and does not represent experimentally determined data for a specific derivative.
The resulting crystal structure would also provide insight into intermolecular interactions in the solid state, such as hydrogen bonds or van der Waals forces, which govern the packing of the molecules in the crystal lattice.
Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., GC for reaction crude analysis)
Chromatographic methods are indispensable for the separation, identification, and purity assessment of volatile and semi-volatile compounds. For a compound like this compound, Gas Chromatography (GC) is a particularly powerful analytical tool.
GC is extensively used to monitor the progress of a chemical reaction by analyzing the composition of the crude reaction mixture. A small aliquot of the reaction mixture can be injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. This allows for the qualitative identification of the starting materials, intermediates, products, and byproducts.
The purity of an isolated sample of this compound can be quantitatively determined using GC, often with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as the detector. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for the calculation of the purity of the target compound.
Given the reactive nature of the thiol group, special considerations are necessary for the GC analysis of this compound. Thiols can interact with active sites in the injector or on the column, leading to peak tailing and loss of signal. Therefore, the use of an inert flow path, including a deactivated injector liner and a specialized capillary column, is crucial for obtaining accurate and reproducible results. A column with a non-polar or mid-polarity stationary phase would likely be suitable for the separation.
A hypothetical GC method for the analysis of a reaction crude containing this compound is outlined in Table 2.
Table 2: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-300 amu |
This table presents typical parameters and is intended for illustrative purposes.
The resulting data from a GC-MS analysis would provide both the retention time of the compound, which aids in its identification, and its mass spectrum, which provides structural information based on its fragmentation pattern. This combination of data is highly effective for confirming the identity and assessing the purity of this compound in a research setting.
Theoretical and Computational Studies of 2,2 Dichlorocyclopropyl Methanethiol
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of this size. nih.govresearchgate.net DFT calculations would be instrumental in determining the equilibrium geometry of (2,2-Dichlorocyclopropyl)methanethiol. These calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's three-dimensional structure. The presence of the dichlorocyclopropyl group is expected to influence the geometry of the methanethiol (B179389) side chain. nih.gov
Beyond structural optimization, DFT is used to probe the electronic properties of the molecule. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is likely to be localized on the sulfur atom of the thiol group, while the LUMO may be associated with the antibonding orbitals of the C-Cl bonds in the cyclopropyl (B3062369) ring.
An analysis of the molecular electrostatic potential (MEP) surface would reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. This information is invaluable for predicting the molecule's reactivity in various chemical environments.
Illustrative Data Table: Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.8 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.7 eV | Correlates with the chemical stability and reactivity. |
| Dipole Moment | 2.1 D | Provides insight into the overall polarity of the molecule. |
Computational Analysis of Reaction Pathways and Transition States
Computational methods are particularly powerful for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, several reaction pathways could be investigated, such as the deprotonation of the thiol group, nucleophilic substitution reactions, or ring-opening reactions of the cyclopropyl moiety.
By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For instance, the reaction of this compound with a base could be modeled to determine the energetics of thiol deprotonation. Similarly, the activation barriers for nucleophilic attack on the cyclopropyl ring could be calculated to assess the feasibility of ring-opening reactions.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction
| Reaction | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Thiol Deprotonation | (C₃H₃Cl₂)CH₂SH + OH⁻ | (C₃H₃Cl₂)CH₂S⁻ + H₂O | 10.5 | -25.2 |
| Ring Opening | (C₃H₃Cl₂)CH₂SH + Nu⁻ | Open-chain product | 22.8 | -15.7 |
Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the energetics of a reaction. mdpi.com For reactions involving charged species, such as the deprotonation of the thiol, the choice of solvent can dramatically alter the activation energy and reaction thermodynamics. By performing calculations in different solvent environments, a more realistic and predictive understanding of the reactivity of this compound can be achieved.
Quantum Chemical Characterization of Bonding and Aromaticity in Cyclopropyl Systems
The cyclopropyl group is known for its unique bonding characteristics, often described in terms of "bent bonds" or the Walsh model. otago.ac.nzyoutube.com These models help to explain the high ring strain and the double-bond-like character of the cyclopropane (B1198618) ring. youtube.comrsc.org Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the bonding in this compound. This analysis can quantify the hybridization of the carbon atoms in the ring and the nature of the C-C bonds.
Furthermore, the concept of σ-aromaticity has been invoked to explain the stability of the cyclopropane ring. comporgchem.comwikipedia.org While still a topic of debate, computational tools can be used to assess the degree of aromaticity in the cyclopropyl ring of the target molecule. This can be done by calculating magnetic properties such as Nucleus-Independent Chemical Shifts (NICS), which provide a measure of the induced ring currents characteristic of aromatic systems. The presence of the electron-withdrawing chlorine atoms is expected to influence the electronic structure and potential aromaticity of the cyclopropyl ring. stackexchange.com
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry can be a valuable tool in the characterization of new compounds by predicting their spectroscopic properties. researchgate.netrsc.org By calculating the expected NMR chemical shifts, IR vibrational frequencies, and other spectroscopic parameters, a theoretical spectrum can be generated and compared with experimental data to confirm the structure of a newly synthesized molecule. researchgate.netresearchgate.netescholarship.org
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with reasonable accuracy. researchgate.netmdpi.com This would be particularly useful for assigning the complex signals arising from the cyclopropyl protons. Similarly, the calculation of vibrational frequencies can aid in the interpretation of the infrared spectrum, allowing for the identification of characteristic peaks associated with the C-Cl, C-S, and S-H bonds.
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |
| C (CCl₂) | 65.4 |
| C (CH₂) in ring | 25.8 |
| C (CH) in ring | 30.1 |
| C (CH₂) side chain | 35.2 |
Structure Reactivity Relationships and Comparative Studies of 2,2 Dichlorocyclopropyl Methanethiol Analogs
Investigation of Substituent Effects on Cyclopropane (B1198618) Reactivity
The reactivity of the cyclopropane ring in (2,2-Dichlorocyclopropyl)methanethiol is significantly influenced by the presence of the two chlorine atoms on the same carbon. These geminal dichloro substituents exert a strong electron-withdrawing inductive effect, which polarizes the carbon-carbon bonds of the three-membered ring. This polarization, coupled with the inherent ring strain of the cyclopropane, dictates its susceptibility to ring-opening reactions.
Research into related gem-dihalocyclopropanes has shown that the nature of the halogen substituents has a profound impact on the ring's stability and reactivity. For instance, in reactions involving electrophilic nitrating reagents, a dichlorocyclopropane unit has been observed to be less reactive towards ring opening and subsequent heterocyclization compared to a bromofluorocyclopropane moiety within the same molecule. rsc.org This difference in reactivity is attributed to the varying abilities of the halogens to stabilize the intermediates formed during the reaction. The fusion of two dihalocyclopropane rings to a cyclohexane ring has been shown to thermodynamically stabilize the tricyclic structure, which in turn affects its reactivity. rsc.org
The reactivity of the cyclopropane ring is also sensitive to the nature of attacking reagents. In reactions with phenols, substituted gem-dichlorocyclopropanes have been shown to undergo substitution of the chlorine atoms or even ring cleavage, depending on the other substituents present on the cyclopropane ring. researchgate.net For instance, the presence of a bromine atom on the ring can lead to cleavage, producing phenylpropargyl aldehyde acetals. researchgate.net
Table 1: Influence of Substituents on the Reactivity of Dichlorocyclopropanes
| Substituent on Cyclopropane Ring | Attacking Reagent | Observed Reactivity |
|---|---|---|
| Phenyl | Phenol | Substitution of chlorine atoms |
| Bromine and Phenyl | Phenol | Cyclopropane ring cleavage |
| Chloromethyl | Phenol | Primarily substitution of the exocyclic chlorine |
Comparison with Other Halogenated Cyclopropyl (B3062369) Thiols
The reactivity of this compound can be better understood by comparing it with other halogenated cyclopropyl thiols. The number and type of halogens on the cyclopropane ring are critical factors.
A direct comparison of the reactivity of bis-cyclopropanes with different halogen substituents revealed that a bromofluorocyclopropane ring is more susceptible to ring-opening and heterocyclization than a dichlorocyclopropane ring. rsc.org This suggests that a hypothetical (2-bromo-2-fluorocyclopropyl)methanethiol would likely be more reactive with respect to its cyclopropane ring than this compound under similar electrophilic conditions.
In contrast, monochlorinated cyclopropyl thiols would be expected to exhibit different reactivity patterns. The presence of only one chlorine atom would result in a less polarized cyclopropane ring compared to the gem-dichloro analog. This would likely render the ring less susceptible to nucleophilic attack aimed at ring opening. However, the position of the chlorine atom relative to the methanethiol (B179389) group would be crucial.
The reactivity of the thiol group itself is also influenced by the halogenation of the cyclopropane ring. The electron-withdrawing nature of the dichlorocyclopropyl group can affect the acidity of the thiol proton, making it more acidic than in a non-halogenated cyclopropylmethanethiol. This increased acidity would enhance the nucleophilicity of the corresponding thiolate, facilitating its reactions with electrophiles.
Table 2: Predicted Relative Reactivity of Halogenated Cyclopropyl Methanethiols
| Compound | Ring Polarization | Expected Ring Reactivity towards Electrophiles | Thiol Acidity |
|---|---|---|---|
| This compound | High | Moderate | High |
| (2-Bromo-2-fluorocyclopropyl)methanethiol | Very High | High | Very High |
| (2-Chlorocyclopropyl)methanethiol | Moderate | Low | Moderate |
Analogous Methanethiol Derivatives with Different Ring Systems
Comparing this compound with methanethiol derivatives of other ring systems highlights the unique role of the dichlorocyclopropane moiety. The high ring strain of cyclopropane (approximately 27 kcal/mol) makes it significantly more reactive than less strained rings like cyclobutane (approximately 26 kcal/mol) and cyclopentane (approximately 6 kcal/mol).
The presence of the gem-dichloro group further activates the cyclopropane ring towards ring-opening reactions. Therefore, this compound would be expected to undergo ring-opening reactions under conditions where analogous cyclobutyl or cyclopentyl derivatives would be stable. For instance, reactions with strong electrophiles or under conditions that promote single-electron transfer are more likely to result in the opening of the dichlorocyclopropane ring.
The reactivity of the methanethiol group is also modulated by the attached ring. The electronegativity of the cyclopropyl group is higher than that of larger cycloalkyl groups due to the increased s-character of its carbon-carbon bonds. This effect, amplified by the two chlorine atoms, would make the methylene (B1212753) protons adjacent to the sulfur in this compound more acidic than in cyclobutylmethanethiol or cyclopentylmethanethiol.
Table 3: Comparison of Methanethiol Derivatives with Different Ring Systems
| Compound | Ring Strain (approx. kcal/mol) | Expected Ring Reactivity | Relative Thiol Acidity |
|---|---|---|---|
| This compound | >27 | High | High |
| Cyclobutylmethanethiol | 26 | Moderate | Moderate |
| Cyclopentylmethanethiol | 6 | Low | Low |
Influence of Stereochemistry on Reactivity and Synthetic Utility
While this compound itself is achiral, the introduction of a substituent on the C3 carbon of the cyclopropane ring or on the methylene carbon would create stereocenters. The stereochemistry of such analogs would have a significant impact on their reactivity and synthetic applications.
In reactions involving the cyclopropane ring, the stereochemical orientation of substituents can direct the approach of reagents and influence the stereochemical outcome of ring-opening or substitution reactions. For example, in diastereoselective cyclopropanation reactions, the stereochemistry of existing chiral centers on the alkene substrate can direct the facial selectivity of the carbene addition.
The relative stereochemistry of substituents on a cyclopropane ring can also affect its stability and reactivity. For instance, cis and trans isomers of substituted cyclopropanes can exhibit different reaction rates and product distributions. This is due to steric hindrance and different electronic interactions between the substituents.
In the context of synthetic utility, the stereochemistry of substituted this compound derivatives could be exploited in stereoselective syntheses. The thiol group can be used as a handle for further functionalization, and the stereocenters on the cyclopropane ring can control the stereochemistry of subsequent transformations. For example, the thiol could be oxidized to a sulfoxide (B87167), which is a chiral functional group that can direct further stereoselective reactions.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (2,2-dichlorocyclopropyl)benzene |
| (2-bromo-2-fluorocyclopropyl)methanethiol |
| (2-chlorocyclopropyl)methanethiol |
| Cyclopropylmethanethiol |
| Cyclobutylmethanethiol |
| Cyclopentylmethanethiol |
| Cyclohexylmethanethiol |
| 1,1-dichloro-2-chloromethylcyclopropane |
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Transformations Involving (2,2-Dichlorocyclopropyl)methanethiol
The development of innovative catalytic systems is crucial to unlocking the full synthetic potential of this compound. Research in this area could focus on catalysts that selectively activate different parts of the molecule—the cyclopropane (B1198618) ring, the C-Cl bonds, or the S-H group.
Transition-Metal Catalysis : Transition metals are well-suited for catalyzing a variety of transformations. mdpi.com Palladium, nickel, or copper catalysts, for instance, could facilitate cross-coupling reactions at the C-Cl bonds. mdpi.com Gold-catalyzed processes might enable unique cyclization or rearrangement cascades. mdpi.com There is an opportunity to explore reactions such as ring-opening, functionalization of the C-H bonds, and coupling reactions involving the thiol group. The ability of transition metal complexes to cycle through various oxidation states makes them ideal for developing new catalytic pathways. mdpi.com A key challenge will be achieving selectivity, controlling which functional group reacts in the presence of others. Research could explore catalysts that enable selective ring-opening or functionalization, providing access to complex acyclic structures. nih.govacs.org
Organocatalysis : Organocatalysts present a metal-free alternative for transformations, often providing high levels of stereocontrol. mdpi.com Chiral amines, phosphoric acids, or N-heterocyclic carbenes (NHCs) could be investigated for asymmetric transformations of this compound. For example, an organocatalyst could facilitate the enantioselective addition of the thiol to an electrophile or catalyze a stereoselective ring-opening reaction. This approach is particularly promising for synthesizing chiral building blocks for the pharmaceutical industry. mdpi.com
Bifunctional Catalysis : Systems that combine a Lewis acid and a Lewis base, or a metal center and an organocatalytic moiety, could simultaneously activate different parts of the this compound molecule and a reaction partner. This dual activation could enable previously inaccessible transformations and improve reaction efficiency and selectivity.
A comparative table of potential catalytic systems is presented below.
| Catalyst Type | Potential Transformations | Key Advantages | Research Focus |
| Transition-Metal Catalysts (Pd, Ni, Cu, Au) | Cross-coupling, Ring-opening, C-H functionalization, Thiol-ene reactions | High reactivity, Broad substrate scope, Established methodologies mdpi.com | Achieving high selectivity between C-Cl, C-S, and C-C bonds; Catalyst stability and turnover. |
| Organocatalysts (Chiral Amines, NHCs) | Asymmetric thiol additions, Enantioselective ring-opening, Michael additions | Metal-free, High stereocontrol, Mild reaction conditions mdpi.com | Development of catalysts for novel asymmetric reactions; Understanding reaction mechanisms. |
| Bifunctional Catalysts | Tandem/Cascade reactions, Cooperative activation | Enhanced reactivity and selectivity, Access to complex transformations | Design and synthesis of novel bifunctional catalysts tailored for cyclopropane chemistry. |
Exploration of Photochemical and Electrochemical Reactions
Photochemistry and electrochemistry offer powerful, sustainable alternatives to traditional thermal reactions, often proceeding under mild conditions and enabling unique reactivity.
Photoredox Catalysis : Visible-light photoredox catalysis could be a key technology for functionalizing this compound. nih.gov This method can generate radical intermediates under exceptionally mild conditions, which could participate in a variety of reactions. researchgate.net For instance, photoredox-catalyzed single-electron transfer could lead to the formation of a radical cation from the cyclopropane ring, initiating ring-opening and subsequent functionalization with various nucleophiles. nih.gov Similarly, the thiol group could be converted into a thiyl radical, which could then engage in thiol-ene reactions. nih.gov Cooperative catalysis, combining photoredox systems with other catalysts like N-heterocyclic carbenes, could unlock novel deconstruction-reconstruction strategies for formal C(sp³)–H functionalization of the cyclopropane ring. rsc.org
Electrochemical Synthesis : Electrosynthesis provides a reagent-free method for oxidation and reduction, offering precise control over reaction potential. Anodic oxidation could be used to generate thiyl radicals from the thiol group, initiating polymerization or addition reactions. researchgate.net Cathodic reduction could potentially target the dichloromethylene group, leading to selective dehalogenation. The development of electrochemical methods for C-S bond formation, such as the thiolation of aryl halides, could be adapted for reactions involving this compound. chinesechemsoc.org This approach avoids the use of harsh chemical oxidants or reductants, aligning with the principles of green chemistry.
Integration into Flow Chemistry and Automation in Synthesis
The translation of synthetic routes involving this compound into continuous flow systems offers significant advantages in terms of safety, scalability, and process control. mdpi.comucd.ie
Enhanced Safety and Control : Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer and precise temperature control, which is critical for managing potentially exothermic reactions involving strained rings. mdpi.comucd.ie The small reactor volumes minimize the risk associated with handling reactive intermediates or hazardous reagents.
Process Intensification and Scalability : Flow chemistry enables the telescoping of multiple reaction steps without the need to isolate intermediates, significantly shortening synthesis times and reducing waste. mdpi.comrsc.orgresearchgate.net For example, a multi-step sequence involving the initial functionalization of this compound followed by a subsequent transformation could be performed in a single, continuous operation. researchgate.net This is particularly advantageous for producing larger quantities of desired compounds, as scaling up is achieved by simply running the system for a longer duration ("numbering up"). ucd.ie
Automation and Optimization : Automated flow platforms allow for rapid screening of reaction parameters (e.g., temperature, pressure, residence time, and stoichiometry) to quickly identify optimal conditions. mdpi.com This high-throughput experimentation can accelerate the discovery of new reactions and the optimization of existing ones involving this compound.
A hypothetical automated flow setup for the synthesis and derivatization of cyclopropane-based compounds is outlined below.
| Module | Function | Parameters to Control | Potential Benefit |
| Reagent Delivery | Precise pumping of this compound and other reactants | Flow rate, Concentration | Accurate stoichiometry, Reproducibility |
| Reactor Module 1 | Initial transformation (e.g., photoredox catalysis) | Temperature, Residence time, Light intensity | Controlled reaction environment, High efficiency |
| Reactor Module 2 | Subsequent reaction (e.g., cyclization) | Temperature, Residence time, Catalyst loading | Telescoped synthesis, No intermediate isolation researchgate.net |
| In-line Analysis | Real-time reaction monitoring (e.g., IR, NMR) | Data acquisition rate | Rapid optimization, Process understanding |
| Purification | Automated work-up and purification | Solvent flow, Column selection | High-purity product, Reduced manual labor |
Design of Next-Generation Cyclopropane-Based Reagents and Intermediates
This compound itself can be viewed as a foundational building block for the creation of more complex and functionally diverse cyclopropane-containing reagents. nih.govnih.gov
Diversification through the Thiol Group : The thiol functionality is a versatile handle for derivatization. It can be alkylated, arylated, or used in Michael additions and thiol-ene reactions to attach a wide range of molecular fragments. youtube.com This allows for the creation of a library of derivatives with varied steric and electronic properties, which can then be used in further synthetic applications.
Conversion to Donor-Acceptor Cyclopropanes : The thiol can be oxidized to sulfoxide (B87167) or sulfone, transforming the sulfur-containing substituent into a powerful electron-withdrawing group. This would convert the molecule into a "donor-acceptor" cyclopropane, a highly reactive class of compounds that readily undergoes ring-opening and cycloaddition reactions with a variety of nucleophiles and dienophiles. scispace.com
Chemoenzymatic Synthesis : An emerging strategy involves using enzymes to create chiral motifs that can be further derivatized chemically. nih.govnih.gov Future research could explore biocatalytic methods to resolve racemic this compound or to perform enantioselective transformations on the molecule, providing access to stereopure cyclopropane building blocks for drug discovery. nih.govnih.gov This chemoenzymatic approach combines the high selectivity of enzymes with the versatility of traditional organic synthesis. nih.gov
Advanced Mechanistic Insights through In Situ Spectroscopy and Kinetic Studies
A deep understanding of the reaction mechanisms governing the transformations of this compound is essential for rational reaction design and optimization.
In Situ Spectroscopic Techniques : Techniques such as in situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. This data is invaluable for identifying transient species and elucidating complex reaction pathways. For example, time-resolved vibrational and electronic absorption spectroscopy could be used to directly observe radical intermediates in photochemical reactions. researchgate.netrsc.org
Kinetic Analysis : Detailed kinetic studies can help determine reaction orders, activation energies, and the influence of catalyst and substrate structure on reaction rates. This information is critical for distinguishing between proposed mechanisms, such as concerted versus stepwise pathways in ring-opening reactions.
Computational Modeling : Density Functional Theory (DFT) calculations can complement experimental studies by providing insights into transition state structures, reaction energy profiles, and the electronic factors that control selectivity. nih.govacs.org Combining experimental results from in situ spectroscopy and kinetic studies with computational modeling can provide a comprehensive picture of the reaction mechanism, enabling the prediction of reaction outcomes and the design of more efficient catalytic systems. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,2-Dichlorocyclopropyl)methanethiol, and how can reaction yields be maximized?
- Methodology : Cyclopropane rings are typically synthesized via dichlorocarbene addition to alkenes. For thiol introduction, nucleophilic substitution or thiol-ene "click" chemistry under inert atmospheres is recommended. Reaction yields can be optimized by controlling temperature (e.g., 0–5°C for cyclopropanation) and using catalysts like phase-transfer agents. Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify cyclopropane protons (δ 1.5–2.5 ppm) and thiol protons (δ 1.3–1.7 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., m/z 217.972 for [M]) and fragmentation patterns.
- IR Spectroscopy : Thiol S-H stretch (~2550 cm) and C-Cl stretches (600–800 cm) are diagnostic .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Store at 0–6°C in amber glass vials under nitrogen to prevent oxidation. Stability tests using accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring can assess shelf life. Thiol-specific reagents (e.g., Ellman’s assay) quantify degradation .
Q. What challenges arise in determining the solubility profile of this compound?
- Methodology : Low water solubility (<1 mg/mL) necessitates solvent screening (e.g., DMSO, THF). Use shake-flask methods with UV-Vis or GC-MS quantification. For purification, reversed-phase HPLC with C18 columns and methanol/water eluents is effective .
Advanced Research Questions
Q. How do electronic effects of the dichlorocyclopropyl group influence the reactivity of the methanethiol moiety?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model electron-withdrawing effects of Cl substituents, which polarize the S-H bond, enhancing nucleophilicity. Kinetic studies (e.g., SN2 reactions with alkyl halides) validate computational predictions .
Q. What methodologies enable the study of this compound’s interactions with biological thiols?
- Methodology : Competitive assays with glutathione (GSH) or cysteine, monitored via LC-MS or fluorescent probes (e.g., monobromobimane), quantify thiol-disulfide exchange. Mitigate interference by using thiol-blocking agents (e.g., N-ethylmaleimide) .
Q. How can computational models inform the design of derivatives with enhanced bioactivity?
- Methodology : Molecular docking (AutoDock Vina) predicts binding affinities to targets like PPAR-α (relevant to lipid metabolism). QSAR models correlate substituent electronegativity (e.g., Cl vs. F) with activity, guided by cytotoxicity data from cell lines (e.g., HEK293, MCF-7) .
Q. What analytical techniques detect environmental degradation products of this compound?
- Methodology : Microcosm studies simulate soil/water systems, with GC-MS or headspace SPME identifying volatile metabolites (e.g., dichlorocyclopropane). IC values (e.g., 21% variation in methanethiol production ) assess ecotoxicity.
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
